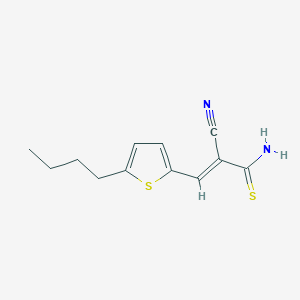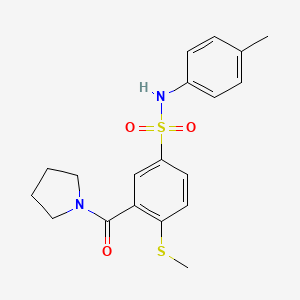![molecular formula C13H20N2O2S B4590765 5-ethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4590765.png)
5-ethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide
Descripción general
Descripción
5-ethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with an ethyl group and a morpholine moiety
Aplicaciones Científicas De Investigación
5-ethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Attachment of the Morpholine Moiety: The morpholine moiety can be attached through nucleophilic substitution reactions, where the thiophene derivative reacts with 2-chloroethylmorpholine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-ethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated, nitrated thiophene derivatives
Mecanismo De Acción
The mechanism of action of 5-ethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The morpholine moiety can interact with various receptors and enzymes, potentially inhibiting their activity. The thiophene ring’s electronic properties allow it to participate in π-π interactions and hydrogen bonding, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-ethyl-N-[2-(morpholin-4-yl)ethyl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
5-ethyl-N-[2-(morpholin-4-yl)ethyl]pyridine-2-carboxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
5-ethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to benzene and pyridine derivatives. This uniqueness makes it valuable in applications requiring specific electronic characteristics, such as in organic semiconductors and OLEDs .
Propiedades
IUPAC Name |
5-ethyl-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-11-3-4-12(18-11)13(16)14-5-6-15-7-9-17-10-8-15/h3-4H,2,5-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURBLKLXAMDZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


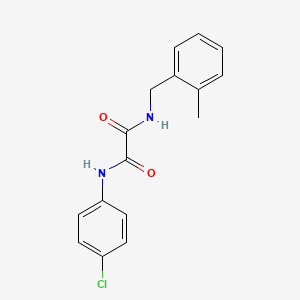
![3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B4590686.png)
![2-[[(Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B4590690.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4590697.png)
![N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B4590701.png)

![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4590736.png)
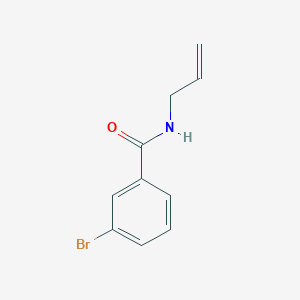
![4-[(4-chloro-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4590751.png)
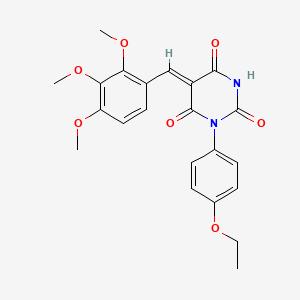

![methyl 2-[({[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4590759.png)
